4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a hexylphenyl substituent at the 4-position and a methyl group at the 5-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often modulated by substituent variations on the phenyl or thiazole moieties .
Properties
IUPAC Name |
4-(4-hexylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)19-16(17)18-15/h8-11H,3-7H2,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYNUYLPZKAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Hexylphenyl Group: The hexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where hexylbenzene is reacted with a thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated thiazole derivatives.
Scientific Research Applications
4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features, molecular weights, and applications of 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine with analogs:
Key Observations :
- Hexylphenyl vs. Halogenated Phenyl : The hexyl chain in the target compound increases lipophilicity (logP ~5.5 estimated), enhancing membrane permeability compared to chlorinated analogs (e.g., 259.15 g/mol dichlorophenyl derivative) .
- Methyl Substitution : The 5-methyl group on the thiazole ring is conserved in several analogs (e.g., ), suggesting steric stabilization or metabolic resistance.
- Functional Group Diversity : Methoxy () and cyclohexyl () substituents demonstrate how electronic and steric effects can be tailored for target selectivity.
Common Routes :
- Cyclization Reactions: Most thiazol-2-amine derivatives are synthesized via cyclization of substituted acetophenones with thiourea in the presence of iodine or bromine (e.g., 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine ).
- Electrophilic Substitution : Post-cyclization modifications, such as sulfonylation, yield derivatives like 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine .
Structural Insights from Crystallography
- Planarity and Conformation: Isostructural analogs (e.g., ) show that fluorophenyl groups induce non-planar conformations, whereas hexyl chains may adopt flexible orientations, impacting protein-ligand interactions.
Biological Activity
4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring, which includes both sulfur and nitrogen atoms. This compound has drawn attention due to its significant biological activities, particularly its potential therapeutic applications in treating diseases such as leishmaniasis. Its molecular formula is C_{15}H_{20}N_{2}S, with a molecular weight of approximately 249.35 g/mol .
The primary biological activity of this compound is linked to its interaction with N-myristoyltransferase (NMT) , an enzyme essential for the myristoylation of proteins. Myristoylation is crucial for protein localization and function within cells. By inhibiting NMT, this compound may disrupt the growth of Leishmania major promastigotes, suggesting its potential as an antileishmanial agent .
Biological Activities
The compound exhibits various biological activities that can be categorized as follows:
- Antileishmanial Activity : In vitro studies have demonstrated that this compound inhibits the growth of Leishmania major, making it a candidate for further development as an antileishmanial drug.
- Anticancer Properties : Compounds with similar thiazole structures have been associated with anticancer effects. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines .
- Antioxidant Effects : Thiazole derivatives often show antioxidant properties, which could contribute to their therapeutic profiles in various diseases characterized by oxidative stress .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its chemical reactivity and biological activity compared to other thiazole derivatives. The presence of both a hexyl group and a methyl group may improve its pharmacokinetic properties and interaction capabilities with biological targets .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-5-phenyl-1,3-thiazol-2-amine | Contains a phenyl group instead of a hexylphenyl group | Lacks long alkyl chain; different hydrophobic properties |
| 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | Similar structure but with a methyl group at para position | Different steric effects due to methyl substitution |
| General Thiazole Derivatives | Varies widely in substituents affecting reactivity | Diverse biological activities depending on substituents |
Case Studies and Research Findings
- Inhibition Studies : Research has shown that this compound effectively inhibits N-myristoyltransferase activity, leading to reduced viability of Leishmania major promastigotes. This finding supports its potential use in treating leishmaniasis .
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines indicated promising cytotoxic effects. For instance, derivatives similar to this compound exhibited significant activity against HepG2 and PC12 cell lines .
- Antioxidant Activity : A study on thiazole derivatives highlighted the antioxidant potential of compounds like this compound, suggesting that it may help mitigate oxidative stress-related damage in cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Hexylphenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, a precursor like tert-butyl (1,1,1-trifluoro-3-(4-hexylphenyl)-3-oxopropan-2-yl)carbamate can be treated with trifluoroacetic acid (TFA) to form the thiazol-2-amine core. Key optimization steps include:
- Catalysts : Zinc chloride (ZnCl₂) or acidic/basic conditions to enhance cyclization efficiency .
- Purification : Silica gel column chromatography for isolating the target compound, with yields improved by controlling solvent polarity (e.g., ethyl acetate/hexane gradients).
- Temperature : Reactions performed at 0–5°C (ice bath) followed by gradual warming to room temperature to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hexyl chain integration, methyl group at C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₂₄N₂S).
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and torsional strain .
Q. What are the primary biological targets or pathways associated with this compound, based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 4-[4-(Difluoromethoxy)phenyl] derivatives) suggest interactions with neurotransmitter receptors (e.g., dopamine receptors) via:
- Radioligand Binding Assays : Competitive binding studies using [³H]spiperone to quantify affinity .
- Functional Assays : Measuring cAMP modulation in transfected cell lines (e.g., HEK293) to assess agonist/antagonist activity .
Advanced Research Questions
Q. How does the introduction of a hexylphenyl group influence the compound's pharmacokinetic properties compared to other thiazol-2-amine derivatives?
- Methodological Answer :
- Lipophilicity : The hexyl chain increases logP values (predicted via computational tools like ChemAxon), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) compare oxidative degradation rates against shorter-chain analogs .
- Bioavailability : Pharmacokinetic profiling in rodent models (e.g., IV vs. oral administration) quantifies AUC and Cₘₐₓ differences .
Q. What strategies can mitigate challenges in achieving regioselective substitution during synthesis?
- Methodological Answer :
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to block reactive amine sites during cyclization .
- Directed Ortho-Metalation : Organometallic reagents (e.g., LDA) guide substitution at specific positions on the phenyl ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation in multi-step pathways .
Q. How can researchers resolve discrepancies in reported biological activities of thiazol-2-amine derivatives across studies?
- Methodological Answer :
- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and control compounds .
- Meta-Analysis : Compare IC₅₀ values from independent studies to identify outliers or assay-specific biases .
- Structural-Activity Relationship (SAR) Modeling : QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Data Contradiction Analysis
| Parameter | Study A (Anticancer Activity) | Study B (Antimicrobial Activity) | Resolution Strategy |
|---|---|---|---|
| Reported IC₅₀ (μM) | 2.5 (MCF-7 cells) | >50 (E. coli) | Validate via orthogonal assays (e.g., ATP luminescence vs. colony counting). |
| Key Substituent | Hexylphenyl | Fluorophenyl | Perform head-to-head comparisons of analogs under identical conditions. |
Key Research Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
